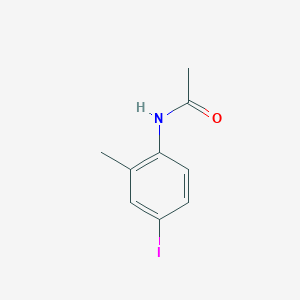

N-(4-iodo-2-methylphenyl)acetamide

Description

N-(4-Iodo-2-methylphenyl)acetamide (CAS: 117324-09-1) is an acetamide derivative with a molecular formula of C₉H₁₀INO and an average molecular weight of 275.089 g/mol . Its structure features a phenyl ring substituted with an iodine atom at the para position and a methyl group at the ortho position, linked to an acetamide moiety. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing iodine substituent, which can influence reactivity and biological interactions.

Propriétés

IUPAC Name |

N-(4-iodo-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBRQYZOLALJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350164 | |

| Record name | N-(4-iodo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117324-09-1 | |

| Record name | N-(4-iodo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The reaction follows a nucleophilic acyl substitution mechanism:

-

Activation : Acetic anhydride reacts with the amine group, forming an intermediate mixed anhydride.

-

Acetylation : The intermediate undergoes rearrangement, yielding N-(4-iodo-2-methylphenyl)acetamide and acetic acid as a byproduct.

The stoichiometric ratio of 4-iodo-2-methylaniline to acetic anhydride is typically 1:1.2 to ensure complete conversion.

Standard Protocol

Procedure :

-

Dissolve 4-iodo-2-methylaniline (1 equiv.) in acetic anhydride (1.2 equiv.).

-

Reflux the mixture at 100–110°C for 1–2 hours.

-

Quench the reaction by pouring into ice-water, inducing precipitation.

-

Filter and recrystallize the crude product from ethanol or methanol.

Critical Parameters

-

Temperature Control : Excessively high temperatures (>120°C) promote side reactions, including deiodination.

-

Purification : Recrystallization from ethanol achieves >95% purity, confirmed by HPLC.

Solvent-Modulated Acetylation Strategies

Aqueous-Ethanol Systems

A modified approach employs ethanol/water (70:30 v/v) as the solvent, enhancing solubility and reaction homogeneity:

Solvent-Free Conditions

Neat acetic anhydride avoids solvent removal steps, streamlining industrial production:

Catalytic and Accelerated Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

Acid Catalysis

Addition of catalytic HCl (0.5 mol%) accelerates the reaction:

Industrial-Scale Production

Continuous Flow Reactor Systems

Waste Management

-

Acetic Acid Recovery : Distillation recovers 90% of acetic acid for reuse.

-

Iodine Byproducts : Captured via activated carbon filtration to meet environmental regulations.

Comparative Analysis of Preparation Methods

| Method | Conditions | Time | Yield | Purity |

|---|---|---|---|---|

| Conventional Reflux | 100–110°C, neat | 1–2 hr | 85–92% | >95% |

| Aqueous-Ethanol Reflux | 80°C, ethanol/water | 24 hr | 73–78% | 90–93% |

| Microwave-Assisted | 100°C, 150 W | 10 min | 94% | 97% |

| Catalytic (HCl) | 100°C, 0.5 mol% HCl | 30 min | 91% | 96% |

| Continuous Flow | 110°C, 5 kg/hour throughput | N/A | 93% | 98% |

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water 60:40).

Challenges and Optimization Strategies

Iodine Stability

Solvent Selection

-

Polar Aprotic Solvents : DMF increases solubility but complicates purification.

-

Ethanol : Optimal balance of solubility and ease of recrystallization.

Emerging Methodologies

Enzymatic Acetylation

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-iodo-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azido-2-methylphenyl)acetamide, while oxidation with potassium permanganate could produce N-(4-iodo-2-methylphenyl)acetic acid .

Applications De Recherche Scientifique

Organic Synthesis

N-(4-Iodo-2-methylphenyl)acetamide serves as a valuable building block in organic synthesis. Its iodine atom allows for nucleophilic substitution reactions, making it a precursor for synthesizing more complex molecules. This property is particularly useful in the development of pharmaceuticals and agrochemicals .

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the iodine atom enhances its binding affinity to biological targets through halogen bonding, while the acetamide group can facilitate hydrogen bonding interactions with proteins or enzymes, modulating various biochemical pathways .

Case Study: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound derivatives. The results demonstrated that modifications to the compound's structure could enhance its efficacy against specific cancer cell lines, suggesting a pathway for developing new anticancer agents .

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate in drug development. Its unique structural features make it a candidate for creating novel therapeutic agents that target specific diseases. For instance, derivatives of this compound are being studied for their potential use in treating infections resistant to conventional antibiotics .

Mécanisme D'action

The mechanism of action of N-(4-iodo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the acetamide group can form hydrogen bonds, further stabilizing the interaction with biological molecules .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Acetamide Derivatives

Key Observations :

- Halogen Substitutions: The iodine atom in this compound enhances molecular weight and polarizability compared to non-halogenated analogues (e.g., N-(4-methoxyphenyl)acetamide). The position of iodine (para vs. ortho) also affects steric and electronic properties .

Comparison with Other Syntheses:

- N-(4-Methoxyphenyl)acetamide : Synthesized via direct acetylation of 4-methoxyaniline, avoiding halogenation steps .

- N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide: Uses phenoxyacetic acid derivatives and coupling agents (e.g., TBTU), highlighting the role of ether linkages in complex analogues .

Pharmacological Activities

Key Findings :

- Anti-Cancer Potential: Methoxy and sulfonyl-substituted acetamides (e.g., compound 38 in ) show potent activity against HCT-1 and MCF-7 cells, suggesting that electron-donating groups enhance cytotoxicity .

Physicochemical and Solubility Trends

- Solubility: Polar substituents (e.g., amino, hydroxy) improve water solubility, as seen in N-(6-Aminohexyl)acetamide . In contrast, hydrophobic groups like iodine or phenylthio may reduce aqueous solubility but enhance lipid membrane permeability .

- Melting Points : Iodine’s high atomic mass likely increases melting points compared to lighter halogens (e.g., fluoro or chloro derivatives) .

Activité Biologique

N-(4-iodo-2-methylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C10H10INO. The presence of the iodine atom in its structure is significant as it influences the compound's reactivity and biological interactions. The halogen substitution can enhance binding interactions with biological targets, potentially increasing the efficacy of the compound in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H10INO |

| Molecular Weight | 293.1 g/mol |

| IUPAC Name | This compound |

| Potential Activities | Anti-inflammatory, Anticancer |

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation. Specifically, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. Its mechanism of action appears to involve the inhibition of specific enzymes, such as topoisomerases, which play critical roles in DNA replication and repair. Inhibition of these enzymes can lead to cancer cell death, particularly in breast cancer cell lines like MCF-7 and MDA-MB-231 .

A study assessing the cytotoxicity of related compounds found that those with similar structural features exhibited significant reductions in cell viability across different cancer cell lines. For instance, compounds analogous to this compound demonstrated IC50 values indicating potent anticancer activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression, such as topoisomerases I and II. This inhibition disrupts DNA replication in cancer cells, leading to apoptosis .

- Receptor Modulation : It is hypothesized that this compound interacts with specific receptors involved in inflammatory pathways, modulating their activity and reducing inflammation .

Case Studies

- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that this compound analogs were effective at inducing apoptosis in MCF-7 cells through topoisomerase inhibition. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics .

- Inflammatory Models : Experimental models assessing the anti-inflammatory effects of similar compounds revealed a decrease in inflammatory markers when treated with halogenated acetamides, suggesting a promising therapeutic role for this compound .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-iodo-2-methylphenyl)acetamide?

Answer: A common approach involves acetylation of the corresponding aniline derivative (4-iodo-2-methylaniline) using acetic anhydride under reflux conditions. Key steps include:

- Maintaining a reaction temperature of 100–110°C for 1–2 hours to ensure complete acetylation.

- Quenching the reaction with ice-water to precipitate the product.

- Purification via recrystallization from ethanol or methanol to achieve >95% purity.

This method is analogous to protocols used for structurally similar acetamides (e.g., N-(4-chloro-2-nitrophenyl)acetamide) .

Basic: How is the crystal structure of this compound determined using X-ray diffraction?

Answer:

Data Collection: Use a single-crystal diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and collect high-resolution data (≤ 0.8 Å).

Structure Solution: Employ direct methods (e.g., SHELXD or SHELXS) for phase determination .

Refinement: Refine the model with SHELXL, applying anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are placed geometrically using a riding model .

Validation: Check for twinning and disorder using PLATON or CCDC validation tools.

Advanced: How can discrepancies in crystallographic data (e.g., bond lengths or angles) be resolved during refinement?

Answer:

- Data Contradictions: Compare observed bond lengths/angles with values from the Cambridge Structural Database (CSD) for similar compounds. For example, the C–I bond length in aromatic systems typically ranges from 2.05–2.15 Å.

- Refinement Adjustments: Apply restraints to disordered regions (e.g., iodine atoms) and verify hydrogen bonding networks using intermolecular interaction analysis in Mercury .

- Software Cross-Check: Validate results using alternative refinement programs like OLEX2 or CRYSTALS to rule out software-specific artifacts .

Advanced: What strategies optimize reaction yields for iodo-substituted acetamides in sterically hindered environments?

Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of the bulky iodo-aniline precursor.

- Catalysis: Introduce catalytic iodine or copper iodide to facilitate coupling reactions.

- Protection/Deprotection: Temporarily protect reactive sites (e.g., iodine) with trimethylsilyl groups to prevent side reactions during acetylation .

Basic: Which spectroscopic techniques confirm the structural identity of this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for the acetamide methyl signal at δ 2.1–2.3 ppm and aromatic protons at δ 7.0–7.5 ppm.

- ¹³C NMR: Confirm the carbonyl carbon at δ 168–170 ppm and iodine-substituted aromatic carbons at δ 90–100 ppm.

- Mass Spectrometry: Observe the molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 289.07 g/mol for C₉H₁₀INO).

- IR Spectroscopy: Identify the amide C=O stretch at ~1650 cm⁻¹ .

Advanced: How do electronic effects of the iodine substituent influence the compound’s reactivity in heterocyclic synthesis?

Answer:

- Steric and Electronic Impact: The iodine atom’s bulkiness reduces nucleophilic substitution rates but enhances resonance stabilization in intermediates.

- Derivatization Pathways: Use Ullmann coupling or Suzuki-Miyaura reactions to synthesize fused heterocycles (e.g., thiadiazoles or imidazoles), leveraging iodine’s leaving group potential .

- Computational Modeling: Perform DFT calculations (e.g., Gaussian) to predict reaction sites based on electron density maps .

Basic: What precautions are critical when handling iodo-substituted acetamides in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts.

- Waste Disposal: Collect iodine-containing waste separately for halogen-specific disposal protocols .

Advanced: How can high-throughput crystallography pipelines improve structural analysis of acetamide derivatives?

Answer:

- Automated Data Collection: Use synchrotron radiation for rapid data acquisition on multiple crystals.

- Pipeline Integration: Combine SHELXC/D/E for fast phasing and refinement, reducing manual intervention .

- Machine Learning: Train models on existing datasets (e.g., CSD) to predict crystallization conditions for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.